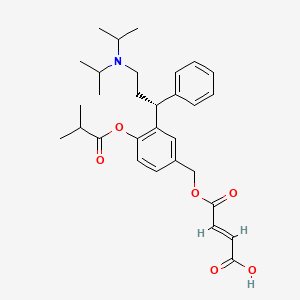
Imazethapyr Impurity 14
Descripción general
Descripción
Imazethapyr Impurity 14 is an impurity of Imazethapyr, a herbicide . It has a molecular formula of C13H15N3O4 and a molecular weight of 277.28 . The IUPAC name for this compound is 5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI key for this compound is NPZVMJUVFWHFPW-UHFFFAOYSA-N . The canonical SMILES representation is CC©C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C .Aplicaciones Científicas De Investigación
Impurity and Alloying Effects in Manufacturing
Research indicates that impurity elements like Imazethapyr Impurity 14 can significantly impact the interfacial reactions in manufacturing processes. In the context of Pb-free soldering, minor alloying and impurity elements present in the manufacturing environment can influence the reactions between base elements like Sn and Cu. These impurities can modify the reaction rate, change the physical properties of the formed phases, and even result in additional reaction layers at the interface. The study suggests that by controlling the amount of such alloying elements, it's possible to tailor the properties of the interfacial compounds, thereby impacting the product's reliability and performance (Laurila, Vuorinen, & Paulasto-Krockel, 2010).
Ion Mobility Spectrometry (IMS) in Various Industries
This compound and similar compounds have seen expanded application in Ion Mobility Spectrometry (IMS). IMS, traditionally used for monitoring explosives and drugs, has found novel applications in industries like pharmaceuticals for quality control, food safety for contaminant detection, and even in environmental analysis. The advancement in IMS technology, including new drift tube materials and ionization sources, has made it a versatile tool for analyzing complex samples without the need for extensive pretreatment (Armenta, Alcalà, & Blanco, 2011).
Analyzing Steel Impurities with SIMS
Secondary Ion Mass Spectrometry (SIMS) is a technique that has been effectively applied for analyzing impurities in steels, including compounds like this compound. The impurity concentrations and their distributions are crucial in determining the mechanical and chemical properties of steels. SIMS's sensitivity and excellent lateral resolution make it an invaluable technique in addressing metallurgical issues such as corrosion and brittleness. The technique's unique capabilities in surface analysis allow for in-depth study of impurity effects on steel properties (Tsunoyama, Suzuki, Ohashi, & Kishidaka, 1979).
Implications in Environmental Management
Herbicides containing compounds like Imazethapyr have been under scrutiny for their impact on the environment. In Canada, for instance, only a limited number of herbicides are registered for general aquatic use. Recent studies focus on understanding the environmental impact of these herbicides, including the fate and exposure in natural ecosystems compared to laboratory conditions. The findings from these studies are critical for environmental management and formulating guidelines for the controlled application of herbicides in waterways (Breckels & Kilgour, 2018).
Safety and Hazards
Direcciones Futuras
Future research could focus on the alleviation of herbicide stress in non-target plants like wheat by actively regulating between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3 (DIMBOA) . This insight into the interference mechanism of herbicides to the plant growth-defense system could facilitate the design of improved strategies for herbicide detoxification .
Mecanismo De Acción
Target of Action
Imazethapyr primarily targets the enzyme known as acetohydroxyacid synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazethapyr interacts with its target, the acetohydroxyacid synthase, by inhibiting its function . This inhibition impairs protein biosynthesis, which ultimately leads to the death of susceptible weed species .
Biochemical Pathways
The inhibition of acetohydroxyacid synthase by Imazethapyr disrupts several biochemical pathways. It significantly affects carbohydrate, lipid, and amino acid metabolism . The compound also downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for Imazethapyr inhibiting photosynthetic carbon fixation and cellular energy metabolism .
Pharmacokinetics
Studies on imazethapyr have shown that it is readily excreted; greater than 94% of the dose was eliminated in the urine and faeces within 48 hours . This suggests that Imazethapyr Impurity 14 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of Imazethapyr results in significant molecular and cellular effects. It inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . These effects are likely due to the disruption of amino acid biosynthesis and energy metabolism caused by the inhibition of acetohydroxyacid synthase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imazethapyr. For example, soil is the ultimate sink for most pesticides . Imazethapyr has a potential to contaminate ground and surface water due to high water solubility Therefore, the environmental presence and impact of this compound may be influenced by similar factors
Análisis Bioquímico
Biochemical Properties
Imazethapyr Impurity 14, like its parent compound Imazethapyr, may interact with various enzymes and proteins within biochemical reactions . Imazethapyr is known to inhibit the plant enzyme acetolactate synthase , and it’s plausible that this compound may have similar interactions
Cellular Effects
Studies on Imazethapyr have shown that it can inhibit shoot growth, reduce chlorophyll contents, induce photoinhibition, and decrease photosynthetic activity in non-target plants . It’s possible that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imazethapyr primarily inhibits acetohydroxyacid synthase, impairing protein biosynthesis and leading to the death of susceptible weed species . This compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Imazethapyr have shown that it is readily excreted and does not accumulate in tissues or organs . Similar studies would need to be conducted on this compound to determine its temporal effects.
Metabolic Pathways
Imazethapyr is metabolized to a limited extent, with the metabolite OH-imazethapyr detected in faeces and urine
Propiedades
IUPAC Name |
5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVMJUVFWHFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


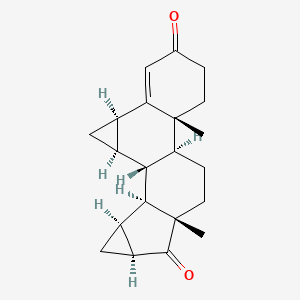
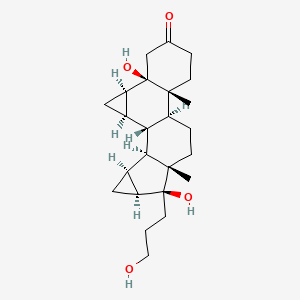

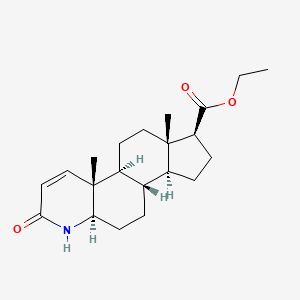
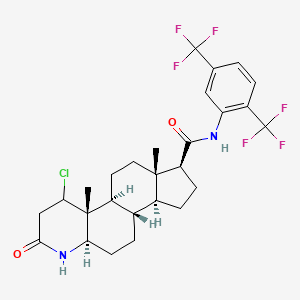


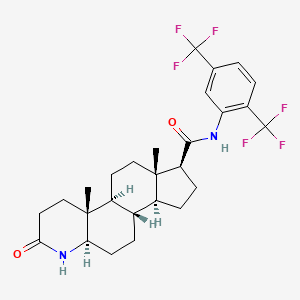

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
